N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
This compound features a bis-pyrazole scaffold with distinct substituents: one pyrazole ring is substituted with 1,3-dimethyl groups at positions 1 and 3 and a methylene-linked 1-methylpyrazol-3-amine moiety at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-9(7-15(3)12-8)6-11-10-4-5-14(2)13-10;/h4-5,7H,6H2,1-3H3,(H,11,13);1H |
InChI Key |
UJAYCNRDQCAUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions include maintaining the reaction mixture at a controlled temperature and monitoring the progress using spectroscopic techniques such as NMR and IR.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: Pyrazole derivatives are used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can act as ligands for various enzymes and receptors, modulating their activity. For example, they can inhibit kinases or interact with metal ions in coordination complexes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations:
- Lipophilicity : The propyl group in ’s compound increases logP compared to the target’s methyl substituents, which could enhance tissue penetration but reduce solubility .
- Aromatic Interactions : Pyridine-containing analogs () may exhibit stronger π-π stacking in biological targets compared to the target compound’s purely pyrazole-based structure .
Key Observations:
- Catalytic Systems : Copper-mediated coupling () is less efficient (17.9% yield) compared to SNAr reactions (), which are typically higher-yielding but require activated substrates .
- Salt Formation : The hydrochloride salt in the target compound suggests post-synthetic acid treatment to improve crystallinity and solubility.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Solubility : The hydrochloride salt form of the target compound likely surpasses free-base analogs in aqueous solubility, critical for oral bioavailability.
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant data from various studies.
- Molecular Formula : C₁₁H₁₈ClN₅O
- Molecular Weight : 271.75 g/mol
- CAS Number : 1855946-35-8
Biological Activity Overview
The biological activity of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride has been investigated in several studies, particularly for its anticancer properties. The following sections summarize key findings from research studies.
The compound exhibits its anticancer effects primarily through the inhibition of specific kinases and induction of apoptosis in cancer cells. It has been shown to target the Aurora-A kinase pathway, which is crucial for cell cycle regulation.
In Vitro Studies
A range of in vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : Research by Bouabdallah et al. indicated that derivatives of pyrazole compounds exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Inhibition of Aurora-A Kinase : A study highlighted that the compound inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, showcasing its potential as a targeted therapy for cancers reliant on this kinase .
- Selectivity and Safety : In a comparison study involving normal HEK293T cells, most compounds derived from pyrazole did not exhibit significant cytotoxicity (IC50 > 50 µM), indicating a favorable safety profile while maintaining efficacy against cancer cells .
Pharmacokinetics and Drug-Like Properties
In silico predictions have shown that N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride possesses favorable drug-like properties, including good solubility and permeability profiles that are essential for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
